molecular formula C2H2NNaO2 B098034 Sodium diformylamide CAS No. 18197-26-7

Sodium diformylamide

Cat. No. B098034
CAS RN: 18197-26-7
M. Wt: 95.03 g/mol
InChI Key: QJXDSDLNUKLDBP-UHFFFAOYSA-M
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Description

Sodium diformylamide is a chemical compound that can be synthesized from formamide and sodium methanolate or sodium ethanolate, with the removal of methanol or ethanol respectively. It serves as a precursor to various formylating agents and can be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of formamide with sodium methanolate under azeotropic conditions to remove methanol using cyclohexane. Alternatively, it can be synthesized from formamide and sodium ethanolate in ethanol. This compound is a key intermediate in the preparation of triformamide (triformylamine) and N,N-diformylacetamide, which are strong formylating agents .

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly detailed in the provided papers, it is known to be a precursor to triformamide. Triformamide can be synthesized from this compound by reacting it with inorganic acid halides at low temperatures in acetonitrile. The structure of triformamide suggests that this compound would have a similar formyl functional group arrangement .

Chemical Reactions Analysis

This compound reacts with formic acid to produce diformamide. It also reacts with inorganic acid halides such as SOCl2, SO2Cl2, or PCl3 to form triformamide. Additionally, it can react with acetyl chloride to produce N,N-diformylacetamide. These reactions typically occur at low temperatures and in acetonitrile as a solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, its solubility and reactivity can be inferred from its use in synthesis reactions. For instance, its solubility in organic solvents like acetonitrile is implied by its use in synthesis reactions carried out in such solvents. The reactivity of this compound with acid halides and acetyl chloride indicates that it is a versatile intermediate in organic synthesis .

Scientific Research Applications

Synthesis of Primary Amines

Sodium diformylamide has been utilized as a substitute for phthalimide in the Gabriel synthesis of primary amines. This process involves smooth N-alkylation with alkyl halides or p-toluene-sulfonates, resulting in N,N-diformylalkylamines. The formyl groups can be easily removed, yielding alkylamine hydrochlorides or free alkylamines (H. Yinglin & H. Hongwen, 1990).

Novel Synthetic Methods

This compound has been used in the one-pot synthesis of 4-methylimidazol-2-one, offering a convenient method through condensation, hydrolyzation, and cyclization reactions without separating intermediates (Hong Shu, Yan Wang, Puqin Cai, & Chun Guo, 2007).

Amination Process

An efficient one-pot process for the preparation of pure compounds like (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide from mesylates has been developed using this compound. This process avoids hazardous reagents, simplifies workup procedures, and addresses impurity issues (Jinchu Liu et al., 2007).

Safety and Hazards

Sodium diformylamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Sodium diformylamide, also known as Diformylimide sodium salt, is primarily used as a reactant in the synthesis of various compounds . It is a modified Gabriel reagent used in the synthesis of primary amines . The primary target of this compound is the molecule it reacts with during the synthesis process.

Mode of Action

This compound undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in acetonitrile or dimethylformamide to give the corresponding N,N-diformylalkylamines . This reaction occurs smoothly except with alkylating agents which are susceptible to base-catalyzed elimination .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of primary amines . The compound acts as a reactant, contributing to the formation of new bonds and the generation of new molecules.

Pharmacokinetics

Like other sodium salts, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of N,N-diformylalkylamines . These compounds can then undergo mild hydrolysis to release the amine . This process is used in the synthesis of a variety of compounds, including functionalized condensed benzazoles, α-ketoheterocycles, and precursors of αVβ3 integrin antagonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the solvent used (acetonitrile or dimethylformamide) and the presence of alkyl halides or p-toluenesulfonates, can impact the efficiency of the N-alkylation process . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store this compound in an inert atmosphere at 2-8°C .

properties

IUPAC Name

sodium;diformylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDSDLNUKLDBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[N-]C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446676
Record name Sodium diformylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18197-26-7
Record name Sodium diformylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Diformylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diformylamide

Q & A

Q1: What is sodium diformylamide primarily used for in organic synthesis?

A1: this compound acts as a versatile reagent for introducing formyl or amine groups into molecules. Notably, it serves as a modified Gabriel reagent in the synthesis of primary amines from alkyl halides or sulfonates. [, ]

Q2: How does this compound facilitate the preparation of primary amines?

A2: The reaction proceeds through a two-step process. First, this compound reacts with the alkyl halide or sulfonate, displacing the halide or sulfonate group and forming an intermediate N-formyl amine. Subsequent hydrolysis of this intermediate yields the desired primary amine. [, ]

Q3: Can you provide an example of a specific reaction where this compound is employed as a reagent?

A3: One example is the preparation of (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide. In this reaction, this compound reacts with the corresponding mesylate in a one-pot process, leading to the desired product in high yield. This method offers advantages such as avoiding hazardous reagents and simplifying workup procedures. []

Q4: Beyond its role in amine synthesis, are there other applications of this compound?

A4: Yes, this compound plays a crucial role in the synthesis of the antidepressant drug agomelatine. In this multistep synthesis, this compound is involved in a nucleophilic displacement reaction, highlighting its versatility in constructing complex molecules. []

Q5: Can this compound function as a catalyst?

A5: Indeed, this compound demonstrates catalytic activity in the production of formamide from ammonia and carbon monoxide. This catalytic process offers a more efficient and sustainable route to formamide compared to traditional methods. [, , ]

Q6: How does the presence of sodium methoxide impact the catalytic activity of this compound in formamide production?

A6: Sodium methoxide can act as an additional active component in the catalytic system. It can react with formamide, forming this compound and regenerating methanol. This interplay between sodium methoxide and this compound contributes to the overall efficiency and stability of the catalytic process. []

Q7: What are the advantages of using this compound as a catalyst in formamide production?

A7: this compound exhibits high activity and stability as a catalyst in this reaction. Furthermore, it can be efficiently recycled within the process, contributing to its economic and environmental sustainability. []

Q8: Has this compound been explored in other catalytic applications?

A8: Yes, research has investigated its use in palladium-catalyzed asymmetric allylic amination reactions, aiming to develop enantioselective routes to allylic amines. []

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